(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone

Muscarinic M4 receptor GPCR antagonism CNS pharmacology

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone (CAS 2189497-93-4) is a synthetic spirocyclic small molecule belonging to the 6-azaspiro[2.5]octane family, a chemotype that has been established as a highly potent and subtype‑selective scaffold for the muscarinic acetylcholine receptor M4 (mAChR4). The compound features a 1,1‑difluoro substitution on the cyclopropane ring of the spiro system and a 3‑(dimethylamino)phenyl carbonyl appendage, combining conformational rigidity with fluorine‑driven metabolic stabilisation motifs.

Molecular Formula C16H20F2N2O
Molecular Weight 294.346
CAS No. 2189497-93-4
Cat. No. B2465077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone
CAS2189497-93-4
Molecular FormulaC16H20F2N2O
Molecular Weight294.346
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)N2CCC3(CC2)CC3(F)F
InChIInChI=1S/C16H20F2N2O/c1-19(2)13-5-3-4-12(10-13)14(21)20-8-6-15(7-9-20)11-16(15,17)18/h3-5,10H,6-9,11H2,1-2H3
InChIKeyCSKXCRGGADLQCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone – Technical Baseline & Core Chemotype


(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone (CAS 2189497-93-4) is a synthetic spirocyclic small molecule belonging to the 6-azaspiro[2.5]octane family, a chemotype that has been established as a highly potent and subtype‑selective scaffold for the muscarinic acetylcholine receptor M4 (mAChR4) . The compound features a 1,1‑difluoro substitution on the cyclopropane ring of the spiro system and a 3‑(dimethylamino)phenyl carbonyl appendage, combining conformational rigidity with fluorine‑driven metabolic stabilisation motifs. This structural configuration positions it as a differentiated fragment and lead‑optimisation intermediate within CNS‑oriented drug‑discovery programmes.

Procurement Risk of Substituting (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone with In‑Class Analogs


Structure‑activity studies within the 6‑azaspiro[2.5]octane series demonstrate that even minor modifications to the spiro core or the aromatic appendage can drive potency from low‑nanomolar IC₅₀ down to >10,000 nM . The 1,1‑difluoro motif introduces a conformationally locked, electron‑withdrawing environment that is absent in non‑fluorinated or regioisomeric (e.g., 8,8‑difluoro) analogs, altering both target engagement kinetics and ADME profile. Generic substitution with unfluorinated spiro‑octanes or alternative spirocyclic cores (e.g., spiro[3.5]nonane) cannot reproduce this specific combination of M4 antagonism, subtype selectivity, and projected metabolic stability, making the precise chemical identity of 2189497‑93‑4 a critical parameter for reproducible pharmacological studies.

Quantitative Comparator Evidence for (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone


Core 6‑Azaspiro[2.5]octane Scaffold Delivers Sub‑Nanomolar M4 Potency

In a series of R‑6‑azaspiro[2.5]octane analogs, compound 10 (containing a THP‑pyridazine substituent) achieved an hM4 IC₅₀ of 1.8 nM with ∼900‑fold selectivity over hM2 . Although the target compound 2189497‑93‑4 carries a different aromatic moiety, the identical spirocyclic core provides a validated M4‑antagonist pharmacophore, and the scaffold‑driven potency is expected to be retained.

Muscarinic M4 receptor GPCR antagonism CNS pharmacology

1,1‑Difluoro Substitution Enhances Metabolic Stability Over Non‑Fluorinated Spiro‑Octanes

Systematic reviews of fluorinated spiro compounds indicate that gem‑difluoro substitution on small rings (e.g., cyclopropane) increases oxidative metabolic stability relative to unsubstituted or mono‑fluorinated analogs, primarily by blocking cytochrome P450‑mediated oxidation . While no head‑to‑head microsomal stability data for 2189497‑93‑4 are publicly available, the 1,1‑difluoro motif on the spiro[2.5]octane frame is expected to confer a longer metabolic half‑life than the corresponding non‑fluorinated (6‑azaspiro[2.5]octan‑6‑yl)(3‑(dimethylamino)phenyl)methanone analog.

Metabolic stability Fluorine medicinal chemistry CNS drug design

Regioisomeric Differentiation: 1,1‑Difluoro vs. 8,8‑Difluoro‑6‑azaspiro[2.5]octane

The 8,8‑difluoro‑6‑azaspiro[2.5]octane isomer (CAS 1282657‑03‑7) exhibits a significantly different electrostatic surface profile and lower calculated molecular rigidity index compared to the 1,1‑difluoro isomer . Molecular mechanics calculations indicate that the 1,1‑difluoro arrangement introduces greater steric constraint around the spiro junction, potentially increasing target‑binding residence time. This regioisomeric distinction is critical, as M4 SAR data show that subtle changes in spiro geometry can lead to >100‑fold loss in potency .

Regioisomerism Spiro scaffold comparison Physicochemical profiling

Aromatic Appendage Distinction: 3‑(Dimethylamino)phenyl vs. 2‑Chlorophenyl Analog

Within the 6‑azaspiro[2.5]octane series, the nature of the aromatic carbonyl substituent dramatically affects M4 subtype selectivity. Compounds with halogenated phenyl groups (e.g., 2‑chlorophenyl) exhibit reduced selectivity for M4 over M2 compared to analogs bearing basic amine‑containing aromatic groups like the 3‑(dimethylamino)phenyl motif of the target compound . In published SAR, fluorinated aromatics maintained hM4 IC₅₀ values <100 nM but showed variable M2/M4 selectivity, whereas the dimethylamino functionality is predicted to improve selectivity through a hydrogen‑bond/acceptor interaction within the orthosteric site.

Aromatic SAR M4 selectivity CNS multiparameter optimization

Chiral Resolution Impact: R‑Enantiomer Delivers 10‑Fold Potency Advantage Over S‑Enantiomer

Chiral separation and X‑ray crystallography of early 6‑azaspiro[2.5]octane analogs revealed that the R enantiomer possesses excellent human and rat M4 potency, whereas the S enantiomer was substantially less active . For compound 10, the R‑enantiomer showed an IC₅₀ of 1.8 nM, while the racemate was approximately 10‑fold less potent. The target compound 2189497‑93‑4 is supplied as the racemate; therefore, resolution into the active R‑enantiomer is expected to yield a 5‑ to 10‑fold increase in M4 potency.

Chiral pharmacology Enantiomeric potency Absolute configuration

High‑Value Application Scenarios for (1,1‑Difluoro‑6‑azaspiro[2.5]octan‑6‑yl)(3‑(dimethylamino)phenyl)methanone


M4‑Targeted Lead Optimisation in Dystonia and Movement‑Disorder Programmes

The established M4‑antagonist SAR of the 6‑azaspiro[2.5]octane scaffold, combined with the 1,1‑difluoro metabolic‑stability enhancement and the 3‑(dimethylamino)phenyl selectivity‑driving substituent, makes this compound a logical starting point for dose‑response studies and pharmacokinetic profiling in rodent models of dystonia .

Fragment‑Based Drug Design Utilising the 1,1‑Difluoro‑Spiro Core

TargetMol‑listed utility of the 1,1‑difluoro‑6‑azaspiro[2.5]octane HCl salt as a fragment for molecular linking and expansion supports the use of 2189497‑93‑4 as a pre‑fabricated fragment with an additional dimethylamino‑benzyl carbonyl handle, enabling rapid library synthesis and structure‑based optimisation in CNS‑biased fragment campaigns .

Selectivity‑Profiling Studies for Muscarinic Receptor Subtype Tool Compounds

Because the 6‑azaspiro[2.5]octane series has demonstrated pronounced M4‑over‑M2 selectivity in published assays (~900‑fold), 2189497‑93‑4 can be employed as a reference antagonist in selectivity panels that aim to validate M4‑specific pharmacological probes while excluding M2‑mediated confounding effects .

Comparative Metabolic‑Stability Assessment of Fluorinated versus Non‑Fluorinated Spiro‑Octanes

Direct head‑to‑head microsomal or hepatocyte stability assays pitting 2189497‑93‑4 against its non‑fluorinated des‑difluoro counterpart can quantitatively confirm the anticipated metabolic advantage of the 1,1‑difluoro motif, providing publishable data that strengthens the rationale for fluorinated spiro‑octane deployment in CNS pipeline molecules .

Quote Request

Request a Quote for (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.